1-[4-(Heptylsulfanyl)phenyl]ethanone
Description
1-[4-(Heptylsulfanyl)phenyl]ethanone is an acetophenone derivative featuring a heptylsulfanyl (-S-C₇H₁₅) group at the para position of the phenyl ring. The sulfanyl group introduces moderate electron-donating properties due to sulfur’s lone pairs, while the heptyl chain contributes hydrophobicity.
Properties
Molecular Formula |
C15H22OS |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
1-(4-heptylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C15H22OS/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
AGULOHDXKTUBDY-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCCCCCCSC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The nature of substituents significantly impacts melting points, solubility, and reactivity. Below is a comparative analysis:
*Estimated based on structural similarity to .
Key Observations:
- Melting Points : Sulfonyl-containing derivatives (e.g., compounds in ) exhibit higher melting points (131–167°C) due to increased polarity and crystallinity. In contrast, alkylsulfanyl or alkoxy groups (e.g., ) likely reduce melting points due to hydrophobic effects.
- Solubility : The heptylsulfanyl group enhances lipophilicity, favoring organic solvents. Hydroxy or sulfonyl groups (e.g., ) improve water solubility via H-bonding or polar interactions.
Electronic and Reactivity Profiles
- Electron Donation/Acceptance :
- Oxidative Stability :
Research Findings and Data Gaps
- Antiproliferative Activity: Sulfonyl-piperazinyl ethanones () inhibit cancer cell growth, but alkylsulfanyl analogs remain untested.
- Spectroscopic Data : NMR and MS data for sulfanyl derivatives (e.g., ) confirm structural assignments, though the target compound’s spectral details are lacking.
- Thermal Stability : Sulfonyl groups () enhance thermal stability compared to alkylsulfanyl chains, which may decompose at lower temperatures.
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 4-fluorophenyl ethanone reacts with heptanethiol in dimethylformamide (DMF) at 80–100°C for 12–24 hours, using potassium carbonate (K₂CO₃) as a base. The thiolate anion (generated in situ) displaces the fluoride ion, forming the thioether bond. Yields typically range from 70% to 85%, contingent on solvent polarity and reaction time.
Optimization Parameters
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates.
-
Temperature: Elevated temperatures (≥80°C) accelerate substitution but may promote side reactions like disulfide formation.
-
Base: Strong bases (e.g., K₂CO₃, Cs₂CO₃) improve thiolate generation but require careful stoichiometry to avoid hydrolysis.
Ullmann-Type Coupling
Metal-catalyzed coupling offers an alternative route, particularly for substrates with poor electrophilicity. Copper(I)-mediated Ullmann reactions facilitate the coupling of 4-iodophenyl ethanone with heptanethiol.
Catalytic System and Efficiency
A mixture of 4-iodophenyl ethanone, heptanethiol, copper iodide (CuI), and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C for 48 hours achieves yields up to 78%. The catalytic cycle involves oxidative addition of the aryl iodide to Cu(I), followed by thiolate coordination and reductive elimination.
Advantages
-
Tolerates electron-neutral aryl halides.
-
Scalable to multigram quantities with minimal byproducts.
Limitations
-
Prolonged reaction times.
-
Requires ligand-assisted catalysis for acceptable turnover.
Friedel-Crafts Acylation
Friedel-Crafts acylation of 4-(heptylsulfanyl)benzene with acetyl chloride presents a route to the target compound, albeit with regioselectivity challenges.
Lewis Acid Catalysis
Aluminum chloride (AlCl₃) in dichloromethane (CH₂Cl₂) at 0–5°C mediates the electrophilic acylation of the activated aromatic ring. The para position relative to the sulfanyl group is preferentially acetylated due to steric and electronic effects, yielding this compound in 65–72% yield.
Key Considerations
-
Substrate Purity: Trace moisture deactivates AlCl₃, necessitating anhydrous conditions.
-
Work-Up: Quenching with ice-water followed by extraction minimizes side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Catalyst/Conditions | Scalability |
|---|---|---|---|---|
| SNAr | 70–85 | 12–24 | K₂CO₃, DMF, 80°C | High |
| Ullmann Coupling | 65–78 | 48 | CuI, 1,10-phenanthroline, DMSO | Moderate |
| Friedel-Crafts Acylation | 65–72 | 4–6 | AlCl₃, CH₂Cl₂, 0–5°C | Low |
Insights
-
SNAr is optimal for industrial applications due to shorter reaction times and higher yields.
-
Ullmann Coupling suits substrates with steric hindrance but suffers from energy inefficiency.
-
Friedel-Crafts is limited by regioselectivity and moisture sensitivity.
Industrial-Scale Considerations
Solvent Recycling
DMF and DMSO recovery via vacuum distillation reduces costs and environmental impact. For SNAr, solvent reuse after base filtration maintains reaction efficiency over five cycles.
Byproduct Management
Disulfide formation (R-S-S-R) is mitigated by inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT). In Ullmann reactions, ligand degradation products are removed via activated carbon filtration.
Emerging Methodologies
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 1-[4-(Heptylsulfanyl)phenyl]ethanone, and what key spectral features should researchers anticipate?
Answer:
To confirm the structure and purity of this compound, use:
- NMR Spectroscopy :
- ¹H NMR : Expect a singlet (~2.5 ppm) for the acetyl group (CH₃CO), aromatic protons (6.8–7.8 ppm) split due to substituents, and multiplets for the heptyl chain (0.8–1.7 ppm) .
- ¹³C NMR : The ketone carbonyl appears at ~205–210 ppm; aromatic carbons range from 120–140 ppm, with sulfur-linked carbons deshielded .
- Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 266 (C₁₅H₂₂OS) and fragmentation peaks (e.g., loss of heptylsulfanyl group, m/z 135 for acetophenone fragment) .
- IR Spectroscopy : Strong C=O stretch (~1680–1720 cm⁻¹) and C-S stretch (~600–700 cm⁻¹) .
Advanced: How can computational methods predict the reactivity of the thioether group in catalytic applications?
Answer:
Quantum mechanical calculations (e.g., DFT) and QSPR models can predict reactivity:
- DFT Studies : Optimize the geometry to calculate bond dissociation energies (BDEs) for the C-S bond. For example, the C-S bond in similar thioethers shows BDEs of ~250–280 kJ/mol, influencing oxidative stability .
- Reactivity in Catalysis : The electron-donating thioether group may activate the aromatic ring for electrophilic substitution. Use Fukui indices to identify nucleophilic/electrophilic sites .
- Catalytic Hydrodeoxygenation : Compare with Fe25Ru75@SILP catalyst systems (used for acetophenone derivatives) to predict hydrogenolysis pathways and selectivity .
Basic: What synthetic routes are effective for introducing the heptylsulfanyl moiety into acetophenone derivatives?
Answer:
Common methods include:
- Nucleophilic Aromatic Substitution :
React 4-fluorophenylacetophenone with heptanethiol (HS-C₇H₁₅) under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C) to replace fluorine with the thioether group . - Ullmann-Type Coupling :
Use CuI as a catalyst to couple heptyl thiol with 4-iodophenylacetophenone in DMSO at 120°C . - Safety Note : Ensure inert atmosphere due to thiol oxidation sensitivity .
Advanced: How do reaction conditions influence contradictions in reported yields for thioether-functionalized acetophenones?
Answer:
Discrepancies arise from:
- Catalyst Loading : Higher CuI concentrations (>10 mol%) in Ullmann coupling may reduce yields due to side reactions (e.g., disulfide formation) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may decompose thiols at elevated temperatures. Use lower temperatures (<100°C) with DMF .
- Purification Challenges : Thioethers often require column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to remove sulfur byproducts .
Advanced: What strategies optimize the catalytic hydrodeoxygenation (HDO) of this compound to alkylphenols?
Answer:
Key parameters for HDO:
- Catalyst Selection : Bimetallic catalysts (e.g., Fe25Ru75@SILP) show >90% selectivity for C-O bond cleavage over C-S bond hydrogenolysis .
- Reaction Conditions :
- Temperature: 150–200°C under H₂ (20–30 bar).
- Solvent: Isopropanol enhances hydrogen transfer.
- Byproduct Mitigation : Monitor sulfur poisoning of catalysts via XPS; regenerate catalysts with H₂O₂ washes .
Basic: How can researchers validate the 3D structure of this compound experimentally and computationally?
Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/chloroform). Compare bond lengths (C-S: ~1.81 Å, C=O: ~1.21 Å) with DFT-optimized structures .
- Molecular Dynamics (MD) Simulations : Simulate conformational flexibility of the heptyl chain; compare with NMR-derived NOE correlations .
Advanced: What are the thermodynamic stability trends for this compound under oxidative conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
